molecular formula C9H11Cl2NO B8733495 3-(2,6-Dichlorophenoxy)propan-1-amine

3-(2,6-Dichlorophenoxy)propan-1-amine

Cat. No. B8733495
M. Wt: 220.09 g/mol
InChI Key: FHXLFROUYCVKHK-UHFFFAOYSA-N
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Patent
US08946430B2

Procedure details

Intermediate 11 (150 mg, 0.808 mmol, 85% yield) was prepared as a white powder following the procedure described for Intermediate 9 replacing 2,6-dichlorophenol with 4-chlorophenol as starting material. LC-MS (ESI) 186 (M+H), RT=1.41 min (Method B).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:12]=[CH:11][CH:10]=[C:9](Cl)[C:3]=1[O:4][CH2:5][CH2:6][CH2:7][NH2:8].[Cl:14]C1C=CC=C(Cl)C=1O.ClC1C=CC(O)=CC=1>>[Cl:14][C:11]1[CH:10]=[CH:9][C:3]([O:4][CH2:5][CH2:6][CH2:7][NH2:8])=[CH:2][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(OCCCN)C(=CC=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OCCCN)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.808 mmol
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.